molecular formula C10H18N2 B12764876 1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine CAS No. 102206-74-6

1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine

Cat. No.: B12764876
CAS No.: 102206-74-6
M. Wt: 166.26 g/mol
InChI Key: NNIXUMRMERQRCX-UHFFFAOYSA-N
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Description

1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyridine ring that is partially hydrogenated and substituted with an aziridine group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Hydrogenation: The pyridine ring is partially hydrogenated to form the tetrahydropyridine derivative. This can be achieved using catalytic hydrogenation with a catalyst such as palladium on carbon.

    Introduction of the Aziridine Group: The aziridine group can be introduced through the reaction of the tetrahydropyridine derivative with an appropriate aziridine precursor under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the pyridine ring or reduce other functional groups.

    Substitution: The aziridine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine would depend on its specific application. For example, if used as a ligand, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,5,6-Tetrahydropyridine: A simpler analog without the aziridine group.

    4-(2-Ethyl-1-aziridinyl)pyridine: A compound with a similar aziridine substitution but without the tetrahydropyridine ring.

    1-Methylpyridine: A compound with a methyl substitution but lacking the aziridine group and hydrogenation.

Uniqueness

1,2,5,6-Tetrahydro-4-(2-ethyl-1-aziridinyl)-1-methylpyridine is unique due to the combination of its partially hydrogenated pyridine ring and the presence of the aziridine group. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

CAS No.

102206-74-6

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

4-(2-ethylaziridin-1-yl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C10H18N2/c1-3-9-8-12(9)10-4-6-11(2)7-5-10/h4,9H,3,5-8H2,1-2H3

InChI Key

NNIXUMRMERQRCX-UHFFFAOYSA-N

Canonical SMILES

CCC1CN1C2=CCN(CC2)C

Origin of Product

United States

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